![molecular formula C15H22FN3O3S B6427812 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide CAS No. 2034330-46-4](/img/structure/B6427812.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide
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Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H22FN3O3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.13659091 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22FN3O3S, with a molecular weight of 343.4 g/mol. The compound features a piperidine ring, which is often associated with various biological activities, including receptor modulation and enzyme inhibition.
Property | Value |
---|---|
Molecular Formula | C15H22FN3O3S |
Molecular Weight | 343.4 g/mol |
Purity | ≥95% |
Complexity Rating | 499 |
Pharmacological Effects
- Receptor Interaction : Preliminary studies indicate that compounds with similar structures exhibit significant interaction with various receptors, including serotonin (5-HT) receptors and chemokine receptors. For instance, benzyl-piperidines have been shown to act as potent antagonists for CCR3 receptors, which are involved in inflammatory responses .
- Antidepressant Potential : Related compounds targeting serotonin receptors have demonstrated multimodal effects beneficial for treating major depressive disorders. These effects include high affinity for 5-HT(1A) and 5-HT(3A) receptors, suggesting that this compound may also possess antidepressant properties .
Structure-Activity Relationship (SAR)
The SAR studies are vital for understanding how modifications to the chemical structure influence biological activity. The introduction of specific substituents on the piperidine ring has been shown to enhance binding potency significantly.
Table 2: SAR Insights from Related Compounds
Compound Type | Key Modifications | Binding Affinity (K_i) |
---|---|---|
Benzyl-Piperidines | N-(ureidoalkyl) substituents | Low nanomolar range |
Serotonin Receptor Agonists | Fluorinated substituents | Sub-nanomolar range |
Case Study 1: Antagonism of CCR3 Receptors
In a study examining the efficacy of benzyl-piperidines on eosinophil chemotaxis, compounds similar to this compound exhibited potent antagonistic properties against eotaxin-induced Ca2+ mobilization in human eosinophils. This suggests potential applications in treating allergic conditions and asthma .
Case Study 2: Multimodal Antidepressants
Research on related compounds like Lu AA21004 revealed that they not only interact with serotonin receptors but also increase extracellular serotonin levels in the brain after treatment. These findings highlight the potential for this compound as a candidate for further investigation in mood disorder therapies .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds similar to N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide exhibit significant antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a candidate for developing new antibiotics .
- CYP Enzyme Inhibition :
-
Potential in Cancer Therapy :
- Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The piperidine structure is often associated with anticancer activity, warranting further investigation into its efficacy against various cancer types .
Pharmacological Insights
- Neuropharmacology :
- Anti-inflammatory Properties :
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains resistant to conventional antibiotics. |
Study 2 | CYP Inhibition | Showed effective inhibition of CYP3A4, leading to increased plasma concentrations of co-administered drugs. |
Study 3 | Cancer Cell Proliferation | Indicated reduced viability of cancer cells in vitro, suggesting potential for further development as an anticancer agent. |
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFVGJMTGRFAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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